molecular formula C24H20FNO6 B11123331 Methyl 4-[7-fluoro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-fluoro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11123331
M. Wt: 437.4 g/mol
InChI Key: NBBFDTDADNXPKZ-UHFFFAOYSA-N
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Description

Methyl 4-{7-fluoro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a chromeno[2,3-c]pyrrole core, which is a fused ring system containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{7-fluoro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromeno[2,3-c]pyrrole core through cyclization reactions. The introduction of the fluorine atom can be achieved via electrophilic fluorination using reagents such as Selectfluor. The oxolan-2-yl group can be introduced through nucleophilic substitution reactions using appropriate oxirane derivatives. The final step involves esterification to form the methyl benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{7-fluoro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Selectfluor for fluorination, oxirane derivatives for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-{7-fluoro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{7-fluoro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and the chromeno[2,3-c]pyrrole core play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit enzymes, disrupt cellular processes, or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{7-chloro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate
  • Methyl 4-{7-bromo-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate

Uniqueness

The presence of the fluorine atom in methyl 4-{7-fluoro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate distinguishes it from its chloro and bromo analogs. Fluorine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry and drug development.

Biological Activity

Methyl 4-[7-fluoro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with a distinctive molecular structure that suggests potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H20FNO6
  • Molecular Weight : 437.4 g/mol
  • Key Functional Groups : The presence of a fluorine atom, dioxo groups, and a tetrahydrochromeno-pyrrol moiety may contribute to its biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities. Compounds with similar structures have demonstrated various therapeutic potentials:

  • Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell lines. For instance, derivatives of benzoxathiazine have been tested for their antiproliferative effects against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.02 to 0.08 μmol/mL .
  • Antioxidant Properties : Compounds with structural similarities have been evaluated for their DPPH radical-scavenging activity. For example, certain benzoxathiazine derivatives exhibited moderate antioxidant activity compared to ascorbic acid .
  • Mechanisms of Action : The mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the unique combination of functional groups in methyl 4-[7-fluoro...] may enhance its interaction with biological targets.

Synthesis

The synthesis of methyl 4-[7-fluoro...] involves multiple steps that typically include:

  • Formation of the Tetrahydrochromeno-Pyrrol Moiety : This step is critical for establishing the core structure.
  • Introduction of Functional Groups : The addition of fluorine and dioxo groups can be achieved through specific chemical reactions that enhance the compound's reactivity and potential biological activity.

Comparative Analysis

To better understand the uniqueness of methyl 4-[7-fluoro...], it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo...]C22H24FNO6Contains methoxyethyl group; potential for different biological activity
Methyl 4-[6,7-dimethyl...]C26H25NO6Similar chromeno-pyrrol structure but differs in substituents; may exhibit different reactivity and activity profiles
Methyl 4-[7-fluoro...] (another variant)C22H24FNO6Shares fluorine substitution; different alkyl groups may influence pharmacological properties

The variations in substituents significantly affect the pharmacological properties and biological activities of these compounds.

Properties

Molecular Formula

C24H20FNO6

Molecular Weight

437.4 g/mol

IUPAC Name

methyl 4-[7-fluoro-3,9-dioxo-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C24H20FNO6/c1-30-24(29)14-6-4-13(5-7-14)20-19-21(27)17-11-15(25)8-9-18(17)32-22(19)23(28)26(20)12-16-3-2-10-31-16/h4-9,11,16,20H,2-3,10,12H2,1H3

InChI Key

NBBFDTDADNXPKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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